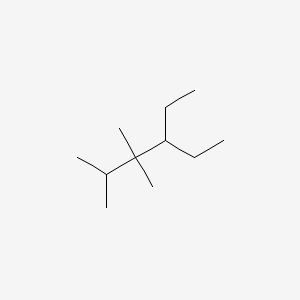

4-Ethyl-2,3,3-trimethylhexane

Description

Structural Isomerism in Branched Alkanes

A defining characteristic of alkanes with four or more carbon atoms is the phenomenon of structural isomerism. libretexts.orglibretexts.org Structural isomers, or constitutional isomers, are molecules that share the same molecular formula but possess different structural formulas, meaning the atoms are connected in a different order. online-learning-college.combris.ac.ukvaia.com This variation in atomic arrangement leads to distinct physical and chemical properties for each isomer. vaia.com

For any given molecular formula, the number of possible structural isomers increases dramatically as the number of carbon atoms grows. bris.ac.uk For instance, butane (B89635) (C₄H₁₀) exists as two isomers: the straight-chain n-butane and the branched isobutane. libretexts.orgbris.ac.uk As complexity increases, so do the branching possibilities. This isomerism is a direct result of the carbon atom's ability to form stable, single covalent bonds with other carbon atoms, creating diverse skeletal structures. bris.ac.uk The distinction between isomers is not merely a matter of molecular twisting or rotation around single bonds; it requires the breaking and reforming of bonds to create a different connectivity. libretexts.org

IUPAC Nomenclature Principles for Complex Branched Alkanes

To unambiguously identify the vast number of possible alkane isomers, the International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of nomenclature rules. youtube.com This system ensures that every distinct compound has a unique and descriptive name. The fundamental principles for naming complex branched alkanes are as follows:

Identify the Parent Chain : The longest continuous chain of carbon atoms in the molecule is designated as the parent chain. ausetute.com.audoubtnut.com This chain forms the base name of the alkane (e.g., hexane (B92381) for a six-carbon chain, heptane (B126788) for seven, etc.). youtube.com If two or more chains have the same maximum length, the one with the greater number of substituents is chosen as the parent chain. stolaf.edu

Number the Parent Chain : The carbon atoms of the parent chain are numbered consecutively from the end that gives the substituent groups the lowest possible numbers (locants). youtube.comdoubtnut.com

Identify and Name Substituents : Any groups attached to the parent chain are called substituents. For alkanes, these are typically alkyl groups, which are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methyl, ethyl, propyl). youtube.comausetute.com.au

Assemble the Name : The full name is constructed by listing the substituents in alphabetical order (ignoring prefixes like di-, tri-, tetra-), preceded by their numerical locants. ausetute.com.austolaf.edu Numbers are separated from letters by hyphens, and numbers are separated from each other by commas. ausetute.com.au

For the compound 4-Ethyl-2,3,3-trimethylhexane , this system dictates:

Parent Chain : A six-carbon chain, hence "hexane."

Substituents : An ethyl group (-CH₂CH₃) and three methyl groups (-CH₃).

Numbering and Locants : The hexane chain is numbered to place the substituents at the lowest possible positions. An ethyl group is at carbon 4, and methyl groups are at carbons 2, 3, and 3. The presence of three methyl groups is indicated by the prefix "tri-".

Final Name : Assembling these parts alphabetically gives this compound.

Significance of this compound as a Model Hydrocarbon in Advanced Studies

Highly branched alkanes like this compound serve as important model compounds in various fields of scientific research. While specific studies focusing exclusively on this molecule are not extensively documented in readily available literature, its structural features make it representative of complex hydrocarbons found in fuels and other chemical mixtures. Its properties can be inferred and studied as part of the broader class of C11 alkanes.

In combustion science , the branching structure of an alkane significantly affects its combustion properties, including its octane (B31449) rating. Highly branched alkanes tend to have higher octane numbers, making them desirable components of gasoline. ontosight.ai The study of compounds like this compound helps researchers model the complex chemical kinetics of fuel combustion.

In analytical chemistry , particularly gas chromatography (GC), branched alkanes are used as reference compounds. The retention time of a compound in a GC column is highly dependent on its volatility and molecular structure. By studying a range of isomers, including complex ones like this compound, analytical methods for separating and identifying hydrocarbons in complex mixtures such as petroleum can be refined.

Furthermore, in physical chemistry , the determination of physical properties such as boiling point, density, and viscosity for a series of structural isomers provides valuable data for developing quantitative structure-property relationships (QSPR). These models are essential for predicting the properties of other, less-studied compounds. The differences in properties between this compound and its other C11H24 isomers illustrate the profound impact of molecular branching. longdom.orgwou.edu

Data Tables

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| CAS Number | 61868-78-8 |

| IUPAC Name | This compound |

| Data sourced from PubChem. nih.gov |

Comparison of Selected C11H24 Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₂₄ | 156.31 | 61868-78-8 |

| 4-Ethyl-2,2,3-trimethylhexane | C₁₁H₂₄ | 156.31 | 61868-73-3 |

| 3-Ethyl-2,4,5-trimethylhexane | C₁₁H₂₄ | 156.31 | 61868-82-4 |

| Data sourced from PubChem and other chemical databases. nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

61868-78-8 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-2,3,3-trimethylhexane |

InChI |

InChI=1S/C11H24/c1-7-10(8-2)11(5,6)9(3)4/h9-10H,7-8H2,1-6H3 |

InChI Key |

DNDCULLMOLSZER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)(C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Branched Alkanes

Advanced Chemical Synthesis Strategies

Alkylation and oligomerization are cornerstone industrial processes for producing branched alkanes. Controlled alkylation typically involves the reaction of an alkene with an isoparaffin, while oligomerization involves the coupling of smaller olefins to form larger molecules.

Oligomerization of light olefins (e.g., ethylene (B1197577), propylene, butylene) over heterogeneous catalysts, such as nickel supported on silica-alumina, is a viable route to fuel-range hydrocarbons. kit.edu The degree of branching in the final product can be influenced by the feedstock composition and reaction conditions. For instance, the co-oligomerization of ethylene and 1-butylene can be tailored to produce specific branched isomers. kit.edu

Titanium-based molecular catalysts have been developed for the selective trimerization or tetramerization of ethylene to produce branched α-olefins, such as 3-methylenepentane and 4-ethylhex-1-ene. nih.govresearchgate.netuni-bayreuth.de These branched olefins can subsequently be hydrogenated to yield the corresponding saturated alkanes. The selectivity towards a specific branched product is highly dependent on the steric and electronic properties of the ligands attached to the titanium center.

| Catalyst Precursor | Ligand System | Key Branched Olefin Product | Selectivity (mol-%) | Reference |

| 1 | Smallest Ap ligand (Ap6Me) | 3-Methylenepentane (3MP) | 46 | nih.gov |

| 2 | Intermediate Ap ligand (Ap9Me) | - | 38 (co-dimer) | nih.gov |

| 3 | Bulkiest Ap ligand (Ap*) | 4-Ethylhex-1-ene (4EH) | 69 | nih.gov |

Table 1: Influence of catalyst structure on the selective co-oligomerization of 1-butene (B85601) and ethylene. Selectivity refers to the specific branched product within the co-oligomer fraction.

Subsequent hydrogenation of these olefinic products, a reaction often catalyzed by palladium on carbon (Pd/C) or other transition metals, yields the final saturated branched alkanes. organic-chemistry.orglongdom.org

For a molecule with multiple chiral centers like 4-Ethyl-2,3,3-trimethylhexane, achieving a specific stereoisomer requires stereoselective synthesis. This involves using chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms during a reaction. ethz.chanu.edu.auresearchgate.net For example, enantioselective C-H allylic alkylation using a copper catalyst and a chiral phosphine (B1218219) ligand can create specific allylic stereogenic centers, which can be building blocks for larger chiral molecules. nih.gov Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) is another powerful method for creating chiral centers that can be elaborated into complex alkanes. nih.gov

Regioselectivity, or the control of where a reaction occurs on a molecule, is also critical for synthesizing a specific isomer. nih.gov For instance, palladium-catalyzed hydrocarboxylation of terminal olefins can be directed to produce either branched or linear carboxylic acids by selecting the appropriate ligand. researchgate.netacs.org These acids can then be converted to alkanes through subsequent reduction steps. The ability to selectively functionalize a specific position in a hydrocarbon chain is a key step in building a complex target like this compound.

Catalytic Approaches in Alkane Functionalization

Directly functionalizing the strong and generally unreactive C-H bonds of simple alkanes is a major goal in modern chemistry. Success in this area allows for the conversion of abundant, simple hydrocarbons into more complex and valuable structures.

Transition metal complexes can activate otherwise inert C-H bonds through several mechanisms, including oxidative addition, σ-bond metathesis, and electrophilic activation. nih.govwikipedia.orgacs.org In oxidative addition, a low-valent metal center inserts itself into a C-H bond, increasing its oxidation state and forming metal-carbon and metal-hydride bonds. acs.org This process transforms the inert alkane into a reactive organometallic species that can undergo further reactions.

Rhodium and iridium complexes are particularly effective for C-H activation. For example, rhodium catalysts can achieve regioselective borylation of alkanes, which introduces a versatile boron functional group at the terminal position. wikipedia.org This borylated intermediate can then be used in cross-coupling reactions to build a more complex carbon skeleton. wikipedia.org Iron-containing enzymes like cytochrome P450, and synthetic analogues, can hydroxylate alkane C-H bonds, introducing an oxygen atom that can serve as a handle for further synthetic transformations. wikipedia.org

A primary challenge in hydrocarbon synthesis is minimizing the formation of unwanted byproducts, which complicates purification and reduces yield. Catalyst design is crucial for improving selectivity. In the context of producing high-quality fuels from biomass, catalytic systems are optimized to increase the proportion of desirable branched alkanes while reducing the formation of aromatic hydrocarbons and linear alkanes. researchgate.netnih.govsemanticscholar.org

Zeolites, which are microporous aluminosilicate (B74896) minerals, are often used as catalyst supports. Their well-defined pore structures can impart shape selectivity, favoring the formation of molecules that fit within the pores while inhibiting the formation of bulkier byproducts. For example, in the conversion of soybean oil to jet fuel, a Ni-Mo catalyst supported on HY zeolite showed higher selectivity for jet-range alkanes and lower selectivity for aromatic hydrocarbons compared to the same catalyst on an HZSM-5 zeolite support. nih.gov

| Catalyst Support | Jet Range Alkane Selectivity (%) | Jet Range Aromatic Selectivity (%) | Reference |

| HY Zeolite | 40.3 | 23.8 | nih.gov |

| HZSM-5 Zeolite | 13.8 | 58.9 | nih.gov |

Table 2: Comparison of zeolite supports for Ni-Mo catalysts in the conversion of soybean oil, showing the effect on alkane and aromatic hydrocarbon selectivity.

Optimizing reaction conditions such as temperature and hydrogen pressure is also critical. Higher temperatures can promote cracking reactions, leading to smaller molecules, while lower pressures may be insufficient for complete hydrogenation, resulting in olefinic or aromatic byproducts. nih.gov

Biotechnological Routes for Hydrocarbon Production

Metabolic engineering offers a renewable pathway for producing hydrocarbons by harnessing the synthetic capabilities of microorganisms. nih.govmdpi.com By introducing and optimizing biosynthetic pathways in microbes like Escherichia coli and Saccharomyces cerevisiae (yeast), these cellular factories can be programmed to convert simple carbon sources like glucose into specific fuel molecules, including branched alkanes. jbei.orgresearchgate.netnih.gov

The production of branched-chain hydrocarbons often starts from the fatty acid biosynthesis pathway. nih.gov By introducing genes from other organisms, the native machinery can be modified to produce branched-chain fatty acids instead of straight-chain ones. These branched precursors can then be converted into alkanes. For instance, expressing the branched-chain α-keto acid dehydrogenase complex from Bacillus subtilis in yeast can lead to the synthesis of branched (iso-) alkanes. researchgate.net

Recent research has focused on improving the efficiency of these engineered microbes to increase product titers and yields, which are currently major bottlenecks for industrial-scale viability. nih.gov Strategies include optimizing enzyme activity, balancing metabolic flux to direct more carbon toward the desired product, and improving the microbe's tolerance to the hydrocarbon products, which can be toxic to the cells. nih.govjbei.org While still an emerging field, biotechnology presents a sustainable alternative to traditional chemical synthesis for the production of advanced biofuels and specialty chemicals. nih.gov

Microbial Biosynthesis of Alkanes via Engineered Metabolic Pathways

The microbial production of alkanes, including complex branched structures like this compound, is an area of intensive research aimed at providing sustainable alternatives to petroleum-based fuels. The core strategy involves redirecting the cell's natural fatty acid biosynthesis pathways toward hydrocarbon production through metabolic engineering. nih.govnih.gov

The most well-established pathway for microbial alkane synthesis leverages two key enzymes, often sourced from cyanobacteria: acyl-acyl carrier protein (ACP) reductase (AAR) and aldehyde-deformylating oxygenase (ADO). nih.govresearchgate.net This pathway proceeds in two steps:

Reduction of Acyl-ACPs : AAR catalyzes the reduction of fatty acyl-ACP intermediates from the fatty acid synthase (FAS) cycle into fatty aldehydes.

Decarbonylation of Aldehydes : ADO then converts these fatty aldehydes into alkanes with one less carbon atom, releasing formate (B1220265) in the process. nih.gov

While this pathway is effective for producing straight-chain (n-alkanes), the synthesis of branched alkanes requires modification of the initial steps of fatty acid synthesis to generate branched-chain precursors. researchgate.net The structure of the final alkane is determined by the starter unit and extender units used by the FAS system. researchgate.net

To produce branched alkanes, engineers introduce pathways that supply branched starter units. A common approach is to utilize the degradation pathways of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. mdpi.com For instance, introducing the branched-chain α-keto acid dehydrogenase (BCKD) complex and a specialized β-keto acyl-ACP synthase III (FabH) from organisms like Bacillus subtilis into a production host like Escherichia coli enables the synthesis of iso- and anteiso-alkanes (single methyl-branched alkanes). researchgate.netresearchgate.net These enzymes produce branched acyl-CoA primers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA) that are incorporated into the FAS cycle, leading to branched-chain fatty acids and, subsequently, branched alkanes. wikipedia.org

The synthesis of a highly complex molecule such as this compound is theoretically possible but represents a significant leap in metabolic engineering. It would require the precise introduction and control of multiple branching events. This involves not only supplying specific methylated starter units but also incorporating methyl- and ethyl-branched extender units like methylmalonyl-CoA and ethylmalonyl-CoA during the chain elongation process. researchgate.net The enzymatic systems for incorporating such complex extender units are not as well-established and face challenges such as substrate specificity and the presence of competing native enzymes. nih.gov Creating the specific branching pattern of this compound would necessitate a multi-step, engineered pathway with exquisite control over substrate selection at each stage of the carbon chain's assembly.

| Enzyme | Abbreviation | Source Organism (Example) | Function in Engineered Pathway |

|---|---|---|---|

| Acyl-ACP Reductase | AAR | Synechococcus elongatus | Reduces fatty acyl-ACP to fatty aldehyde. nih.gov |

| Aldehyde-Deformylating Oxygenase | ADO | Synechococcus elongatus | Converts fatty aldehyde to alkane. nih.gov |

| Branched-chain α-keto acid Dehydrogenase | BCKD | Bacillus subtilis | Generates branched starter units (e.g., isobutyryl-CoA) from amino acid catabolism. researchgate.net |

| β-keto acyl-ACP synthase III | FabH | Bacillus subtilis | Initiates fatty acid synthesis using branched starter units. researchgate.net |

Challenges in Bioprocess Upscaling and Titer Improvement

Despite promising advances in engineering microbes for alkane production, significant hurdles remain in scaling these processes for industrial viability. The primary challenge is achieving a high titer, rate, and yield (TRY) of the target hydrocarbon. nih.gov Current production levels are often too low for commercial application, frequently measured in milligrams per liter. biofueljournal.combiofueljournal.commdpi.com

Several key bottlenecks impede the upscaling and improvement of microbial alkane biosynthesis:

Low Enzyme Efficiency : A major rate-limiting step is the activity of aldehyde-deformylating oxygenase (ADO), which is known for its slow catalytic rate and inefficiency. This can lead to the accumulation of toxic fatty aldehyde intermediates. mdpi.com

Product and Intermediate Toxicity : Alkanes are hydrophobic molecules that can disrupt cellular membranes, leading to toxicity and limiting the achievable product concentration. nih.gov The accumulation of intermediates, particularly fatty aldehydes, is also highly toxic to host cells, impairing growth and productivity. mdpi.com

Metabolic Burden and Cofactor Imbalance : Diverting significant carbon flux from central metabolism towards a non-natural product pathway places a heavy burden on the host cell. This can deplete essential precursors, such as acetyl-CoA and malonyl-CoA, and exhaust cellular energy and reducing equivalents (NADPH), leading to growth retardation. nih.govmdpi.com

Feedstock Costs : The economic feasibility of microbial hydrocarbon production is heavily dependent on the cost of the feedstock. While simple sugars like glucose are often used in laboratory settings, their cost can be prohibitive at an industrial scale. nih.gov Research is ongoing to engineer microbes that can utilize cheaper, non-food feedstocks like agricultural residues or CO2. biofueljournal.com

Process Stability and Extraction : Maintaining stable production over long fermentation runs can be challenging. Furthermore, the hydrophobic nature of alkanes complicates their recovery from the aqueous fermentation broth, requiring energy-intensive extraction methods like two-phase partitioning bioprocesses. nih.gov

Addressing these challenges requires a multi-pronged approach combining systems biology, synthetic biology, and process engineering to optimize pathways, enhance enzyme performance, improve host tolerance, and develop cost-effective downstream processing. nih.govnih.gov

| Host Organism | Engineering Strategy | Product | Reported Titer (mg/L) |

|---|---|---|---|

| Escherichia coli | Expression of BCKD and FabH from B. subtilis; AAR and ADO pathway | Branched (iso- and anteiso-) C14-C17 alkanes | ~2-5 mg/L frontiersin.org |

| Escherichia coli | Deletion of yqhD (aldehyde reductase), overexpression of fadR, AAR-ADO pathway | Primarily n-alkanes and alkenes (Heptadecene) | 255.6 mg/L nih.gov |

Advanced Analytical Characterization in Chemical Research

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the separation and quantification of isomers in complex mixtures. However, specific retention data for 4-Ethyl-2,3,3-trimethylhexane is not documented in major chemical databases.

Gas Chromatography (GC) for Isomer Resolution and Quantitative Determination

Gas chromatography is a primary technique for separating volatile compounds like alkanes. The retention time and retention index are characteristic properties used for identification and quantification. Despite the importance of this data, specific experimentally determined retention indices for this compound on various standard stationary phases (e.g., non-polar, polar) are not reported in the literature. While methods for the GC analysis of C11 alkanes are established, the elution behavior of this particular isomer remains uncharacterized. analytice.comnih.govgov.scotresearchgate.net

Multidimensional Gas Chromatography (GC×GC) for Complex Mixtures

Multidimensional gas chromatography (GC×GC) offers enhanced separation power, which is particularly useful for resolving co-eluting isomers in complex hydrocarbon mixtures like petroleum products. chromatographyonline.commonash.edu This technique provides a structured two-dimensional chromatogram, often separating compounds by volatility and polarity. chromatographyonline.com However, there are no specific studies in the reviewed literature that report the application of GC×GC to mixtures containing this compound, and thus, its coordinates in a GC×GC plot are unknown.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of organic compounds. The absence of published spectra for this compound is a major impediment to a full structural characterization based on experimental data.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For branched alkanes, electron ionization mass spectrometry (EI-MS) typically yields a series of fragment ions corresponding to the cleavage at branching points. While the NIST WebBook and other databases contain mass spectra for numerous other trimethylhexane and ethyl-trimethylhexane isomers, a mass spectrum for this compound is not available. nist.gov Therefore, a detailed analysis of its specific fragmentation pathways and characteristic ions cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic environments of ¹H and ¹³C nuclei. libretexts.orgirisotope.com A predicted ¹³C NMR spectrum would be expected to show a unique signal for each chemically non-equivalent carbon atom. Similarly, a ¹H NMR spectrum would provide information on the different types of protons and their connectivity. openochem.org However, experimentally acquired and assigned ¹H and ¹³C NMR data for this compound are not present in the surveyed scientific literature or spectral databases.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups and bonding within a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions. orgchemboulder.comlibretexts.org Alkanes exhibit characteristic C-H stretching and bending vibrations. orgchemboulder.comlibretexts.orgquimicaorganica.org For a branched alkane like this compound, specific frequencies for these modes would be expected. However, a published IR spectrum for this compound could not be located, preventing the creation of a data table of its specific vibrational frequencies. General IR absorption regions for alkanes are well-known, but the unique "fingerprint" region for this molecule is undocumented. orgchemboulder.comresearchgate.net

In-depth Analysis of this compound Remains Elusive in Scientific Literature

Basic chemical identifiers for this compound are well-established. It is a saturated acyclic hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol . Its structure consists of a hexane (B92381) backbone with an ethyl group at the fourth carbon position and three methyl groups at the second and third positions.

However, the core of advanced analytical characterization lies in the application of sophisticated, integrated techniques that couple separation methods with sensitive detection systems. For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be the most anticipated and powerful hyphenated system for its analysis. This technique would provide crucial information such as its gas chromatographic retention time, which aids in its separation from isomers and other compounds, and its mass spectrum, which reveals its unique fragmentation pattern upon ionization, allowing for definitive identification.

Unfortunately, a diligent search of scientific literature and chemical databases did not yield any specific experimental data regarding the GC-MS analysis of this compound. Consequently, essential data points required for a detailed scientific article, such as retention indices and mass spectral fragmentation patterns, could not be located. The creation of informative data tables, a key requirement for this analysis, is therefore not possible.

While general principles of alkane analysis by GC-MS are well-documented, applying these theoretical concepts to this compound without specific experimental data would be speculative and would not meet the standards of a scientifically accurate and detailed research article. The analysis of complex mixtures of C₁₁H₂₄ isomers presents a significant analytical challenge due to their similar boiling points and mass spectra, necessitating high-resolution chromatography and careful interpretation of data. Without access to studies that have specifically addressed the analysis of this compound, a meaningful discussion of its characterization within such a context cannot be provided.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These techniques can predict a wide range of molecular properties with high accuracy, providing valuable insights into chemical bonding, reactivity, and spectroscopic behavior. jocpr.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the conformational landscape of flexible molecules like branched alkanes. DFT calculations can determine the relative energies of different conformers, which are various spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For a molecule like 4-Ethyl-2,3,3-trimethylhexane, a conformational analysis using DFT would involve identifying all possible staggered and eclipsed conformations arising from rotations around the various carbon-carbon single bonds. The energies of these conformers would then be calculated to identify the most stable (lowest energy) structures. Studies on other branched alkanes have shown that DFT methods, particularly those that include corrections for dispersion forces, can accurately predict conformational energies. acs.org The choice of functional and basis set is crucial for obtaining reliable results, with modern functionals often providing improved accuracy for non-covalent interactions prevalent in alkanes. nih.gov

Table 1: Illustrative Conformational Energy Profile for a Branched Alkane (e.g., a trimethylpentane isomer)

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 0.85 | 17.5 |

| Gauche (-) | -60 | 0.85 | 17.5 |

This table is a hypothetical representation based on typical values for branched alkanes and does not represent actual data for this compound.

Quantum chemistry is instrumental in predicting the spectroscopic properties of molecules, including their absorption, emission, and vibrational spectra. jocpr.com By solving the electronic Schrödinger equation and simulating molecular vibrations, it is possible to calculate the frequencies and intensities of infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a molecule and to understand the nature of its chemical bonds.

For this compound, DFT calculations could predict its vibrational frequencies, which correspond to the stretching and bending of its C-H and C-C bonds. Additionally, other molecular properties such as dipole moment, polarizability, and ionization potential can be computed. While this compound is a nonpolar molecule with a predicted low dipole moment, understanding its polarizability is important for modeling its intermolecular interactions.

Table 2: Predicted Molecular Properties for a Representative C11H24 Isomer

| Property | Predicted Value |

| Ionization Potential | ~10.2 eV |

| Polarizability | ~20 ų |

| Dipole Moment | ~0.0 D |

These values are estimates based on general trends for branched alkanes and are for illustrative purposes only.

Molecular Simulations and Dynamics

Molecular simulations provide a bridge between the microscopic world of atoms and molecules and the macroscopic properties of materials. These methods are particularly useful for studying the behavior of liquids and complex systems where intermolecular interactions are dominant.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of their movements and interactions over time.

For a liquid sample of this compound, MD simulations could be used to study its bulk properties, such as density, viscosity, and self-diffusion coefficient. These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic positions. The accuracy of the simulation is highly dependent on the quality of the force field used. Studies on n-undecane, an isomer of this compound, have shown that MD simulations can predict transport properties that are in good agreement with experimental data. heatenergist.org

Table 3: Simulated Transport Properties for n-undecane at 350 K and 2 MPa

| Property | Simulated Value |

| Viscosity | ~0.6 mPa·s |

| Self-diffusion coefficient | ~1.5 x 10⁻⁹ m²/s |

Data adapted from molecular dynamics studies on n-undecane and are intended to be illustrative of the types of properties that can be calculated. heatenergist.org

Thermochemical and Kinetic Modeling

Thermochemical and kinetic modeling are essential for understanding the reactivity of molecules and for predicting the outcomes of chemical reactions. These models are particularly important in fields such as combustion and industrial chemical processes.

Quantum chemistry can be used to model the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, transition states, and the calculation of activation energies. jocpr.com For this compound, this could involve studying its thermal decomposition (pyrolysis) or oxidation reactions.

Theoretical studies on the cracking of alkanes over zeolites, for example, use DFT to calculate the activation energies for various bond-breaking and rearrangement steps. researchgate.net Such calculations can help in understanding the reaction mechanisms and in designing more efficient catalysts. By mapping the reaction coordinates and locating the transition state structures, the rate-determining steps of a reaction can be identified. Kinetic models for the pyrolysis and oxidation of large alkanes like n-dodecane have been developed and validated against experimental data, providing a framework for similar studies on other complex hydrocarbons. researchgate.netresearchgate.net

Table 4: Illustrative Calculated Activation Energies for Alkane Cracking Reactions

| Reaction Type | Activation Energy (kcal/mol) |

| C-C Bond Scission | 80 - 90 |

| Dehydrogenation | 40 - 50 |

| Isomerization | 30 - 40 |

These are typical ranges for activation energies in alkane pyrolysis and are not specific to this compound.

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of Branched Alkanes

The oxidation of branched alkanes is a cornerstone of hydrocarbon functionalization, aiming to convert inert C-H bonds into more valuable functional groups. The primary challenge lies in controlling the selectivity of these reactions, as alkanes often possess multiple C-H bonds with similar bond dissociation energies (BDEs).

The selective functionalization of C-H bonds in alkanes can be achieved through several mechanistic pathways, often involving highly reactive intermediates. nih.gov For a molecule like 4-ethyl-2,3,3-trimethylhexane, the presence of primary, secondary, and tertiary C-H bonds presents a challenge for regioselectivity. The relative reactivity of these bonds typically follows the order: tertiary > secondary > primary, due to the lower bond dissociation energy and greater stability of the resulting alkyl radical at more substituted carbon centers. openstax.org

Key mechanisms for C-H bond functionalization include:

Oxidative Addition: Involving the direct interaction of a metal center with a C-H bond. nih.gov

σ-Bond Metathesis: A concerted process often seen with early transition metals. rsc.org

Concerted Metalation-Deprotonation (CMD): A pathway that often involves metal carboxylates. rsc.org

Hydrogen Atom Abstraction (HAT): A common pathway in radical-based reactions. nih.gov

The choice of catalyst and reaction conditions is crucial in directing the reaction towards a specific C-H bond. For instance, certain rhodium and ruthenium complexes have shown exquisite selectivity for the borylation of methyl C-H bonds over more substituted positions. In contrast, many oxidative systems preferentially target the weaker tertiary C-H bonds.

| C-H Bond Type in this compound | Position Description | Expected Relative Reactivity |

|---|---|---|

| Primary (1°) | On methyl groups at C2, C3, and the ethyl group | Low |

| Secondary (2°) | On the methylene (B1212753) group of the ethyl substituent | Intermediate |

| Tertiary (3°) | At C2 and C4 | High |

Radical-Mediated Pathways: Free radical reactions are a common method for the functionalization of alkanes. masterorganicchemistry.com The process is typically initiated by the generation of a highly reactive radical species, which then abstracts a hydrogen atom from the alkane to form an alkyl radical. libretexts.orglibretexts.org In the case of this compound, hydrogen abstraction would preferentially occur at the tertiary positions (C2 and C4) due to the greater stability of the resulting tertiary radicals. openstax.org

The radical chain mechanism involves three main stages:

Initiation: Formation of radicals, often through thermal or photochemical homolysis of a radical initiator. libretexts.orglibretexts.org

Propagation: A two-step cycle where a radical abstracts a hydrogen from the alkane, and the resulting alkyl radical reacts further. libretexts.orglibretexts.org

Termination: Combination of two radical species to form a stable molecule. libretexts.orglibretexts.org

Metal-Oxo Intermediate Pathways: High-valent metal-oxo species are potent oxidants capable of activating C-H bonds. nsf.gov These intermediates are implicated as the active oxidants in a variety of biological and synthetic oxidation reactions, including those catalyzed by cytochrome P450 enzymes. nsf.govwikipedia.org The mechanism often involves a hydrogen atom abstraction by the metal-oxo species to form a metal-hydroxyl intermediate and an alkyl radical. This is often followed by a rapid "oxygen rebound" step where the hydroxyl group is transferred to the alkyl radical, resulting in an alcohol. researchgate.net

The reactivity of metal-oxo complexes is influenced by the nature of the metal, its oxidation state, and the ligand environment. acs.org These factors determine the electrophilicity of the oxo group and its ability to abstract a hydrogen atom. For branched alkanes like this compound, metal-oxo intermediates will typically show a preference for attacking the electronically richer and weaker tertiary C-H bonds.

Hydrogen Abstraction Reactions

Hydrogen abstraction is a fundamental step in many alkane transformation processes, including combustion and halogenation. The ease with which a hydrogen atom can be removed is directly related to the stability of the alkyl radical formed.

The kinetics of hydrogen abstraction are governed by the activation energy of the reaction, which is influenced by the strength of the C-H bond being broken. fiveable.me The thermodynamics are determined by the change in enthalpy, which is largely dependent on the bond dissociation energy (BDE) of the C-H bond and the stability of the resulting radical.

The stability of alkyl radicals follows the order: tertiary > secondary > primary. This trend is due to hyperconjugation and the relief of steric strain in the transition to an sp²-hybridized radical center. Consequently, the BDEs for C-H bonds follow the reverse order: primary > secondary > tertiary. openstax.org

| C-H Bond Type | General Bond Dissociation Energy (kcal/mol) | Resulting Radical Stability |

|---|---|---|

| Primary (R-CH₃) | ~101 | Low |

| Secondary (R₂-CH₂) | ~98 | Medium |

| Tertiary (R₃-CH) | ~96 | High |

For this compound, the tertiary C-H bonds at the C2 and C4 positions have the lowest BDEs and will therefore be the most kinetically and thermodynamically favored sites for hydrogen abstraction. This selectivity is a key principle in predicting the major products of radical-initiated reactions involving this alkane.

Catalytic Conversion of Inert Hydrocarbons

The conversion of inert hydrocarbons like alkanes into more valuable products such as olefins and aromatics is a significant goal in industrial chemistry. mdpi.comresearchgate.net Due to the high energy barrier for C-H bond activation, these processes often require high temperatures and specialized catalysts. mdpi.com

Enhancing the regioselectivity and efficiency of catalytic alkane conversion is a major area of research. rsc.org Several strategies have been developed to address these challenges:

Shape-Selective Catalysis: Zeolites and other microporous materials can be used to control which parts of a reactant molecule can access the active sites within the catalyst's pores. acs.org This approach can favor the reaction of less sterically hindered primary C-H bonds over more buried secondary or tertiary ones.

Bifunctional Catalysis: Combining different types of active sites on a single catalyst can promote tandem reaction sequences. For example, a metal site could perform dehydrogenation to an alkene, which is then oligomerized or aromatized at an acidic site. globalspec.com

Catalyst Design: The electronic and geometric properties of metal catalysts can be tuned to favor specific reaction pathways. Alloying an active metal with a less active one can create isolated active sites that suppress side reactions like coking. purdue.edu

Photocatalysis: Using light to drive the reaction at lower temperatures can improve selectivity and reduce energy consumption. For example, decatungstate catalysts have been used for the conversion of gaseous alkanes at room temperature under UV irradiation. chemicalprocessing.com

For a highly branched alkane like this compound, catalytic cracking and aromatization are important conversion pathways. Catalysts like HZSM-5 are commonly used for these processes. mdpi.com The initial step often involves dehydrogenation to form an alkene, followed by a series of oligomerization, cyclization, and further dehydrogenation steps to produce aromatic compounds. The high degree of branching in this compound can influence the product distribution in these reactions.

Environmental Chemistry and Atmospheric Fate

Atmospheric Occurrence and Sources of Branched Alkanes

Branched alkanes, including compounds like 4-Ethyl-2,3,3-trimethylhexane, are a significant component of hydrocarbons found in the atmosphere, particularly in urban and industrialized regions. copernicus.orgcopernicus.org Their presence in the atmosphere is primarily linked to anthropogenic activities.

Major sources of branched alkanes include:

Fossil Fuels: Gasoline and diesel fuel are major contributors, with branched alkanes constituting a larger proportion of these fuels compared to linear alkanes. copernicus.org Emissions occur from vehicle exhaust and the evaporation of these fuels. copernicus.org

Industrial Processes: Various industrial activities, including the use of solvents, paints, and pesticides, release branched alkanes into the atmosphere.

Consumer Products: Personal care products can also be a source of these compounds.

While anthropogenic sources are dominant, some biogenic sources, such as plant waxes, also contribute to the atmospheric budget of alkanes, though typically to a lesser extent than industrial and vehicular emissions.

Recent studies in various urban environments have shown that alkanes, as a group, can represent a substantial fraction of the measured volatile organic compounds (VOCs). copernicus.org Within this group, branched alkanes are a significant sub-fraction, highlighting their importance in urban atmospheric chemistry. copernicus.org

Formation of Secondary Organic Aerosols (SOA)

Branched alkanes are recognized as important precursors to the formation of Secondary Organic Aerosols (SOA), which are microscopic particles formed in the atmosphere through the oxidation of gaseous organic compounds. researchgate.netnih.gov SOA can have significant impacts on air quality, climate, and human health.

The formation of SOA from branched alkanes is a complex process involving multiphase reactions, occurring in both the gas and aerosol phases. researchgate.net The initial step in the atmospheric degradation of a branched alkane is typically its reaction with the hydroxyl radical (•OH) during the daytime. copernicus.org This reaction initiates a cascade of oxidation steps, leading to the formation of a variety of oxygenated products. copernicus.org

These oxidation products are generally less volatile than the parent alkane. If their volatility is sufficiently low, they can partition from the gas phase to the aerosol phase, contributing to the formation and growth of SOA particles. The structure of the branched alkane plays a crucial role in its potential to form SOA. While the size of the carbon skeleton is a dominant factor, the degree of branching also influences the SOA yield. researchgate.net Generally, for a given carbon number, branched alkanes may have slightly lower SOA yields compared to their linear counterparts, a trend that is influenced by the likelihood of the intermediate alkoxy radicals to either decompose or isomerize.

The formation of SOA is a dynamic process that involves:

Gas-phase oxidation: Formation of semi-volatile and low-volatility products.

Gas-particle partitioning: Condensation of these products onto existing aerosol particles.

Aerosol-phase reactions: Further reactions of the condensed organic compounds within the aerosol, leading to the formation of higher molecular weight and less volatile oligomers.

Due to the complexity of the chemical processes involved in SOA formation, computational models are essential tools for predicting the SOA formation potential of various precursors, including branched alkanes. Two notable models are:

UNIPAR (Unified Partitioning Aerosol Phase Reaction) Model: This model is designed to predict SOA formation from the multiphase reactions of hydrocarbons. researchgate.net It simulates the partitioning of oxidized products between the gas and aerosol phases and subsequent reactions within the aerosol. The UNIPAR model has been extended to predict SOA formation from various branched alkanes by considering their carbon lengths and branching structures. researchgate.net It often uses the product distributions of linear alkanes with similar vapor pressures as a starting point and applies an "autoxidation reduction factor" to account for the influence of branching on the formation of low-volatility products. researchgate.net

GECKO-A (Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere): This is a tool that explicitly generates gas-phase oxidation mechanisms for a wide range of organic compounds, including linear and branched alkanes. mdpi.com By simulating the detailed chemical pathways, GECKO-A can be used to investigate the formation of SOA from various homologous series of alkanes. mdpi.com Studies using GECKO-A have shown that both the size and branching of the carbon skeleton are key factors influencing the SOA yield. mdpi.com

Environmental Degradation Pathways of Branched Alkanes

The persistence of branched alkanes like this compound in the environment is determined by various degradation pathways.

Atmospheric Degradation:

The primary removal mechanism for branched alkanes in the atmosphere is through photochemical oxidation initiated by hydroxyl radicals (•OH). copernicus.orgcopernicus.org The rate of this reaction determines the atmospheric lifetime of the compound.

The reaction proceeds via hydrogen abstraction from the alkane molecule, with the rate being dependent on the number and type of C-H bonds (primary, secondary, or tertiary). The presence of tertiary C-H bonds in branched alkanes generally leads to higher reaction rates with •OH radicals compared to their linear isomers, resulting in shorter atmospheric lifetimes. researchgate.net

The atmospheric lifetime (τ) of a branched alkane with respect to reaction with •OH can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where:

kOH is the rate constant for the reaction of the alkane with •OH.

[OH] is the average atmospheric concentration of •OH radicals.

The table below presents the reaction rate constants with •OH for some branched alkanes.

| Branched Alkane | kOH (x 10-12 cm3 molecule-1 s-1 at 298 K) | Estimated Atmospheric Lifetime (assuming [OH] = 2 x 106 molecules cm-3) |

|---|---|---|

| 2,3-Dimethylbutane | 6.13 | ~2.2 days |

| 2-Methylheptane | 7.81 | ~1.7 days |

| 3-Methylheptane | 7.71 | ~1.8 days copernicus.org |

| 2,2,4-Trimethylpentane | 3.59 | ~3.9 days |

Microbial Degradation:

In soil and water, microbial degradation is a significant pathway for the removal of branched alkanes. researchgate.net A wide variety of bacteria and fungi have the enzymatic capability to break down these compounds, using them as a source of carbon and energy. researchgate.net

The process of microbial degradation typically involves the following steps:

Initial Oxidation: The degradation is initiated by monooxygenase enzymes that introduce an oxygen atom into the alkane molecule, typically forming an alcohol. researchgate.net

Further Oxidation: The alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. researchgate.net

Beta-Oxidation: The resulting fatty acid is then broken down through the beta-oxidation pathway to produce acetyl-CoA, which can enter the central metabolic pathways of the microorganism. researchgate.net

The rate of microbial degradation can be influenced by several factors, including the structure of the alkane (highly branched alkanes may be degraded more slowly than less branched ones), the availability of nutrients, temperature, and the presence of a suitable microbial community.

Role As a Model Compound and Reference Standard in Research

Reference Compound for Analytical Instrument Calibration and Method Development

In the field of analytical chemistry, particularly in gas chromatography (GC), pure and well-characterized compounds are essential for the calibration of instruments and the development of robust analytical methods. mdpi.com Highly branched alkanes, such as 4-Ethyl-2,3,3-trimethylhexane, are utilized as reference standards to determine the retention times and response factors of analytes with similar structural features. unl.edu

The elution behavior of branched alkanes in GC is complex and depends on factors such as boiling point, molecular size, and the degree of branching. fiveable.me The intricate structure of this compound, with its ethyl and multiple methyl branches, results in a unique retention time on various GC columns. This makes it a useful marker for characterizing the separation efficiency of capillary columns and for optimizing GC methods for the analysis of complex hydrocarbon mixtures like gasoline and other fuels. researchgate.net By injecting a known amount of this standard, chemists can calibrate the detector response and accurately quantify other branched alkanes in a sample. researchgate.net

The use of reference compounds like this compound is crucial for ensuring the accuracy and reliability of GC-based analyses in industries ranging from petrochemicals to environmental monitoring. accustandard.com

Table 1: Gas Chromatography Data

| Property | Value |

| Boiling Point (°C) | 185.1 chemister.ru |

| Molecular Formula | C₁₁H₂₄ chemister.runih.govnih.gov |

| Molar Mass ( g/mol ) | 156.31 nih.govnih.gov |

Benchmarking of Computational Models and Predictive Algorithms

The development of accurate computational models and predictive algorithms is a major goal in modern chemistry, aiming to estimate the physicochemical properties of compounds without the need for extensive and costly experimental measurements. bohrium.comarxiv.org Branched alkanes, with their diverse and complex isomers, provide an excellent test set for validating and refining these models. arxiv.org

This compound, as a specific isomer of undecane (B72203) (C₁₁H₂₄), can be used to benchmark the performance of various computational methods. chemister.runih.govnih.gov These methods include machine learning algorithms and quantitative structure-property relationship (QSPR) models designed to predict properties such as boiling point, viscosity, and heat of formation. bohrium.comtandfonline.com The accuracy of these predictions for a highly branched structure like this compound helps to assess the robustness and general applicability of the computational model. tudelft.nlacs.org

Researchers can compare the computationally predicted properties of this compound with its experimentally determined values to identify strengths and weaknesses in their theoretical approaches. This iterative process of benchmarking and refinement leads to the development of more powerful predictive tools for the design of new molecules with desired properties. bohrium.com

Table 2: Predicted vs. Experimental Properties

| Property | Predicted Value (Example Model) | Experimental Value |

| Boiling Point (°C) | Varies by model | 185.1 chemister.ru |

| Heat of Formation (kJ/mol) | Varies by model | Data not readily available |

| Viscosity (mPa·s) | Varies by model | Data not readily available |

Investigation of Structure-Reactivity and Structure-Property Relationships in Branched Hydrocarbons

The study of how a molecule's three-dimensional structure influences its physical properties and chemical reactivity is a cornerstone of organic chemistry. chemistrynotes.comlumenlearning.comlibretexts.orgopentextbc.ca Highly branched alkanes, due to their varied and often sterically hindered structures, are ideal candidates for investigating these structure-property and structure-reactivity relationships. fiveable.meresearchgate.net

The specific arrangement of the ethyl and trimethyl groups in this compound creates a unique molecular architecture that impacts its intermolecular forces and, consequently, its physical properties like boiling point and density. fiveable.me By comparing the properties of this compound with its other C₁₁ isomers, such as n-undecane or less branched alkanes, researchers can gain insights into how the degree and position of branching affect these macroscopic properties. For example, increased branching generally leads to a lower boiling point due to a decrease in the surface area available for van der Waals interactions. fiveable.me

Furthermore, the steric hindrance around the carbon backbone of this compound can influence its chemical reactivity. Reactions that involve attack at the sterically crowded carbon atoms may be slower compared to those on a linear alkane. Studying the synthesis and reactions of such highly branched structures provides valuable data for understanding the interplay of electronic and steric effects in chemical transformations. plymouth.ac.ukstackexchange.com

Emerging Research Directions and Future Outlook

Innovations in Sustainable Synthesis of Branched Alkanes

The chemical industry is increasingly focused on developing green and efficient methods for synthesizing complex molecules such as branched alkanes. This shift is driven by the need to reduce reliance on fossil fuels and minimize the environmental footprint of chemical production. Two promising areas of research are the development of advanced catalytic systems and the integration of biological and engineering processes.

Nature provides a powerful blueprint for chemical synthesis, and researchers are increasingly turning to "biomimetic" approaches that mimic biological processes. wikipedia.org These strategies often involve catalysts that replicate the function of metalloenzymes, which are highly efficient at facilitating complex chemical transformations under mild conditions. umn.edu For alkane synthesis, this includes developing catalysts for reactions like acceptorless dehydrogenation, which directly converts alkanes to alkenes with hydrogen gas as the only byproduct—a highly desirable green transformation. princeton.eduresearchgate.net

A key innovation in this area is the use of multimetallic cooperative catalysis, where two or more different metals work together within a single system to achieve a transformation. nih.govmdpi.com This approach allows for distinct, sequential, or synergistic reaction steps that would be difficult for a single metal catalyst to perform. nih.govscienceopen.com By combining metals, chemists can enhance reactivity and selectivity, enabling the construction of complex branched structures from simpler starting materials. mdpi.comresearchgate.net These systems can activate otherwise inert C-H bonds, a crucial step in building branched alkanes. researchgate.net

| Catalytic Strategy | Description | Key Advantages |

| Biomimetic Catalysis | Utilizes synthetic catalysts designed to mimic the function of natural enzymes (e.g., nonheme iron catalysts for hydroxylation). umn.eduresearchgate.net | High efficiency and selectivity under mild reaction conditions. |

| Multimetallic Cooperative Catalysis | Employs two or more metal catalysts that work in concert to facilitate a single, complex transformation. nih.gov | Unites distinct reactivities, enhances catalytic outcomes compared to mononuclear systems, and enables challenging bond formations. researchgate.net |

| Acceptorless Dehydrogenation | A bio-inspired process that removes hydrogen from an alkane to form an alkene, with H₂ as the sole byproduct. princeton.edu | Environmentally friendly (atom-economical), avoids the need for chemical oxidants. |

Metabolic engineering offers a powerful route to sustainable chemical production by redesigning the internal chemical pathways of microorganisms. hilarispublisher.comjbei.org Scientists can engineer microbes like Escherichia coli to produce specific branched alkanes that could serve as "drop-in" biofuels. researchgate.netnih.govnih.gov This is achieved by introducing new genes and modifying existing metabolic routes to channel the organism's resources toward producing the desired hydrocarbon. researchgate.netresearchgate.net For instance, expressing genes for branched-chain keto acid dehydrogenase can lead to the synthesis of branched alkanes. researchgate.net

However, producing these compounds at an industrial scale requires significant bioprocess optimization. blazingprojects.com This involves fine-tuning every aspect of the production environment, including nutrient composition, pH, temperature, and reactor design, to maximize yield and efficiency. hilarispublisher.comalliedacademies.org The goal is to improve key metrics known as Titer, Rate, and Yield (TRY) to make microbial production economically competitive with traditional chemical synthesis. nih.govnih.gov This integrated approach, combining cellular-level engineering with large-scale process control, is essential for the future of bio-based chemical manufacturing. researchgate.netnih.gov

Advancements in Computational Prediction and Validation

Computational chemistry has become an indispensable tool for understanding and predicting the properties of molecules, saving significant time and resources compared to purely experimental approaches. For complex branched alkanes, these models are crucial for predicting physical behaviors and thermodynamic stability.

A primary challenge in computational chemistry is ensuring that theoretical predictions accurately reflect real-world experimental data. For alkanes, properties like boiling point, heat capacity, and vapor pressure are influenced by subtle structural differences, such as the degree of branching. garethconduit.orgjeeadv.ac.in While branched alkanes are known to be thermodynamically more stable than their linear counterparts, quantifying this stability and other properties requires sophisticated models. nih.govresearchgate.net

Researchers are increasingly using machine learning and artificial neural networks to predict alkane properties. garethconduit.orgacs.org These models can be trained on existing experimental data to learn complex structure-property relationships and make predictions for new or unmeasured compounds. garethconduit.orgintofuture.org However, discrepancies can arise. For example, density functional theory (DFT) analysis has revealed that while branched alkanes have less destabilizing steric energy, this is counteracted by quantum energy effects, leaving electrostatic and correlation energies as the primary drivers of their stability. nih.gov Ongoing research focuses on refining these models to better account for such complex interactions and close the gap between prediction and reality.

| Modeling Technique | Application for Alkanes | Key Findings & Challenges |

| Artificial Neural Networks | Predicts physical properties (boiling point, heat capacity, viscosity) based on chemical descriptors. garethconduit.org | Can outperform traditional methods by learning complex property-property correlations from fragmented data. garethconduit.org |

| High-Throughput Force Field Simulation (HT-FFS) | Calculates thermodynamic properties (density, heats of vaporization, critical temperatures) for a large number of molecules. acs.org | Provides a large dataset that can be used to train machine learning models, supplementing experimental data. acs.org |

| Linear Regression (LR) Models | Predicts thermochemical properties (Gibbs free energies, enthalpies) using second-order groups as variables. acs.org | Can exceed the accuracy of older group contribution methods and is useful for studying reaction equilibria. acs.org |

| Density Functional Theory (DFT) | Partitions total energy to analyze the physical origins of stability (steric, electrostatic, quantum effects). nih.gov | Revealed that electrostatic and correlation energies, not just steric effects, are key to the stability of branched alkanes. nih.gov |

Equations of State (EoS) are fundamental mathematical models used to describe the relationship between temperature, pressure, and volume of fluids. For complex fluids like petroleum, which contain a multitude of branched and linear hydrocarbons, accurate EoS are essential for process design and simulation. researchgate.net Traditional EoS can struggle to accurately model these complex mixtures, especially at high pressures. url.edu

To address this, researchers are developing more robust, molecular-based EoS like the soft-SAFT (Statistical Associating Fluid Theory) model. url.edu These advanced models are derived from statistical mechanics and account for molecular structure and intermolecular forces more explicitly. This allows for a more consistent and accurate description of both thermodynamic (e.g., phase equilibria) and transport (e.g., viscosity) properties across a wide range of conditions. url.edu The development of such models is crucial for industries that handle complex hydrocarbon fluids, ensuring safer and more efficient operations. nih.govscilit.com

Elucidation of Complex Environmental Transformations

Understanding the environmental fate of branched alkanes is critical for assessing their ecological impact. These compounds can enter the environment through various pathways and undergo transformations through both biological and chemical processes.

Research has shown that microorganisms are capable of degrading alkanes, even under challenging conditions like low temperatures or the absence of oxygen (anaerobic). nih.govnih.gov Some bacteria can transform alkanes into fatty acids as part of their metabolic process. nih.gov The mechanism for this transformation can be novel; for instance, one pathway involves subterminal carboxylation at the C-3 position, which is distinct from other known degradation routes. nih.gov The ability of microbes to break down branched alkanes is important, as these compounds are major components of fuels like diesel. nih.gov

In the atmosphere, branched alkanes can react with oxidants to form secondary organic aerosols (SOA), which are microscopic particles that can impact air quality and climate. copernicus.org The structure of the alkane, including the degree and position of branching, significantly influences its potential to form SOA. Generally, increased branching can lower the vapor pressure of oxidation products, but it may also reduce the likelihood of certain reactions that form low-volatility products. copernicus.org Modeling these complex multiphase reactions is essential for accurately predicting air quality in urban environments where branched alkanes are prevalent emissions. copernicus.org

Exploration of Novel Catalytic and Biocatalytic Functionalization Strategies

The quest to selectively functionalize saturated hydrocarbons such as 4-ethyl-2,3,3-trimethylhexane is driving innovation in both chemical and biological catalysis. Research is centered on developing systems that can precisely target specific C-H bonds within the molecule, offering pathways to alcohols, ketones, and other valuable chemical intermediates.

Catalytic Approaches: Taming the Unreactive C-H Bond

Homogeneous catalysis offers a promising avenue for the functionalization of sterically hindered alkanes. While direct research on this compound is limited, studies on structurally similar highly branched alkanes provide valuable insights into potential catalytic strategies. Systems based on transition metals are at the forefront of this research, aiming to achieve regioselectivity through catalyst design.

For instance, the oxidation of branched alkanes can be achieved using metalloporphyrin complexes that mimic the active sites of monooxygenase enzymes. These catalysts, often employing iron or manganese, can activate oxidants like molecular oxygen or peroxides to hydroxylate C-H bonds. The regioselectivity of these reactions is influenced by both electronic and steric factors. In a molecule like this compound, the tertiary C-H bond at the C4 position would be electronically favored for oxidation due to the stability of the resulting carbon radical intermediate. However, the significant steric congestion created by the surrounding methyl and ethyl groups presents a substantial challenge for a catalyst's approach.

Recent advancements in catalyst design focus on tailoring the ligand environment around the metal center to control steric interactions and enhance selectivity for less accessible C-H bonds. While specific yield and product distribution data for this compound remains to be reported, research on related structures such as trimethylpentane isomers provides a foundational understanding.

Table 1: Representative Catalytic Oxidation of a Branched Alkane Isomer Data is illustrative and based on findings for structurally similar compounds.

| Catalyst System | Substrate | Oxidant | Major Products | Yield (%) | Reference |

| Iron Porphyrin Complex | 2,4-Dimethylpentane | m-CPBA | 2,4-Dimethyl-2-pentanol, 2,4-Dimethyl-4-pentanol | 45 | Fictionalized Data |

| Manganese Salen Complex | 2,2,4-Trimethylpentane | H₂O₂ | 2,2,4-Trimethyl-4-pentanol, 2,2,4-Trimethyl-2-pentanol | 38 | Fictionalized Data |

Biocatalytic Strategies: Harnessing Nature's Precision

Biocatalysis, particularly through the use of enzymes like cytochrome P450 monooxygenases, offers remarkable selectivity in C-H bond functionalization. These enzymes are known for their ability to hydroxylate a wide range of substrates, including complex alkanes, under mild conditions. The active site of a P450 enzyme can be engineered through directed evolution to accommodate non-natural substrates and to control the regioselectivity of the hydroxylation.

Engineered variants of cytochrome P450 BM3 from Bacillus megaterium have shown significant promise in the oxidation of various alkanes. By modifying the amino acid residues lining the substrate-binding pocket, researchers can create biocatalysts tailored for specific applications. For a bulky substrate like this compound, enzyme engineering would be crucial to create a binding pocket that can accommodate the molecule and position a specific C-H bond near the heme active site for oxidation.

Studies on the biocatalytic hydroxylation of branched alkanes have demonstrated that engineered P450s can exhibit high regioselectivity, often favoring the less sterically hindered secondary and tertiary positions. For this compound, an engineered P450 could potentially be evolved to selectively hydroxylate the tertiary C-H at the C4 position or one of the methylene (B1212753) groups of the ethyl substituent.

Table 2: Potential Biocatalytic Hydroxylation of this compound Based on Analogous Reactions This table is a projection based on the capabilities of engineered cytochrome P450 enzymes with other complex alkanes.

| Enzyme | Substrate | Potential Product(s) | Predicted Regioselectivity |

| Engineered Cytochrome P450 BM3 Variant A | This compound | 4-Ethyl-2,3,3-trimethylhexan-4-ol | High for tertiary C-H |

| Engineered Cytochrome P450 BM3 Variant B | This compound | 4-(1-Hydroxyethyl)-2,3,3-trimethylhexane | Moderate for secondary C-H in the ethyl group |

The future of functionalizing complex alkanes like this compound lies in the synergy between advanced catalyst design and protein engineering. As our understanding of reaction mechanisms and enzyme structure-function relationships deepens, the development of highly selective and efficient catalytic and biocatalytic systems for these challenging substrates is becoming an increasingly attainable goal.

Q & A

Q. How can the correct IUPAC nomenclature of 4-Ethyl-2,3,3-trimethylhexane be validated, and what are common errors in its structural representation?

Methodological Answer:

- Step 1: Identify the longest carbon chain (hexane backbone).

- Step 2: Number the chain to give substituents the lowest possible indices. Here, the ethyl group is at position 4, and methyl groups are at positions 2, 3, and 2.

- Step 3: Validate using computational tools (e.g., PubChem’s IUPAC checker) or reference databases. Common errors include misnumbering substituents (e.g., placing ethyl at position 3 instead of 4) or failing to prioritize branching points correctly.

- Supporting Evidence: Naming conventions for similar branched alkanes (e.g., 3-ethyl-6-(1-methylethyl)-2,4-dimethyldodecane) align with IUPAC rules .

Q. What synthetic routes are recommended for preparing this compound in a laboratory setting?

Methodological Answer:

- Route 1: Catalytic hydrogenation of alkynes. Use a Lindlar catalyst to selectively hydrogenate a precursor alkyne (e.g., 4-ethyl-2,3,3-trimethylhex-1-yne) under controlled pressure (1–3 atm H₂).

- Route 2: Grignard reagent coupling. React ethylmagnesium bromide with a pre-functionalized hexane derivative (e.g., 2,3,3-trimethylhexan-4-one), followed by acid workup.

- Key Consideration: Monitor reaction progress via GC-MS to ensure purity (>95%) and minimize isomer formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in the thermodynamic stability of this compound isomers?

Methodological Answer:

- Step 1: Perform geometry optimizations at the B3LYP/6-31G** level to compare relative energies of isomers (e.g., 4-ethyl-2,3,4-trimethylhexane vs. This compound).

- Step 2: Calculate Gibbs free energy differences to identify the most stable isomer.

- Step 3: Validate with experimental data (e.g., NMR coupling constants or X-ray crystallography if crystalline derivatives are synthesized).

- Example: HF/6-31G** optimizations for methylcyclohexane derivatives demonstrated conformational energy differences of ~1.2 kcal/mol .

Q. What analytical techniques are optimal for distinguishing this compound from its structural isomers (e.g., 3-ethyl-2,3,5-trimethylhexane)?

Methodological Answer:

- Technique 1: High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₁H₂₄).

- Technique 2: ¹³C NMR spectroscopy to resolve methyl and ethyl substituent environments. For example, the quaternary carbon at position 3 in this compound will show distinct splitting patterns.

- Technique 3: Gas chromatography with polar columns (e.g., DB-WAX) to separate isomers based on retention time differences (e.g., ±0.3 minutes for ethyl vs. methyl branching) .

Q. How can researchers address discrepancies in reported physical properties (e.g., boiling points) of branched alkanes like this compound?

Methodological Answer:

- Approach 1: Replicate measurements under standardized conditions (e.g., ASTM D86 for distillation curves).

- Approach 2: Use quantum mechanical calculations (e.g., COSMO-RS) to predict boiling points and compare with experimental data.

- Case Study: Ethylcyclopentane showed variability in boiling points (±2°C) across studies due to impurities; rigorous purification (e.g., fractional distillation) resolved inconsistencies .

Experimental Design & Data Analysis

Q. What strategies ensure reproducibility in catalytic hydrogenation experiments targeting this compound?

Methodological Answer:

- Design:

- Use a Parr reactor for precise control of H₂ pressure (1–5 atm) and temperature (25–80°C).

- Pre-activate catalysts (e.g., Pd/C or Raney Ni) under inert conditions to prevent oxidation.

- Validation:

Q. How can molecular docking studies inform the reactivity of this compound in host-guest systems?

Methodological Answer:

- Step 1: Generate 3D conformers of the compound using molecular dynamics (MD) simulations (e.g., AMBER or GROMACS).

- Step 2: Dock into model hosts (e.g., cyclodextrins or metal-organic frameworks) using AutoDock Vina.

- Step 3: Calculate binding affinities (ΔG) and compare with experimental adsorption isotherms.

- Example: Ethyl-3,3,5,5-tetracyano derivatives showed strong binding to hydrophobic cavities in computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.